molecular formula C11H14O2 B2560178 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone CAS No. 2375261-59-7

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone

Cat. No.: B2560178
CAS No.: 2375261-59-7
M. Wt: 178.231
InChI Key: LKSBHVUQOOLCKZ-UHFFFAOYSA-N
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Description

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone is an aromatic ketone with a phenyl ring substituted by an ethyl group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol).

Properties

IUPAC Name

1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10-5-4-9(7-12)6-11(10)8(2)13/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSBHVUQOOLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)CO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures . Another method includes the reaction of 2-ethyl-5-(hydroxymethyl)benzaldehyde with acetic anhydride in the presence of a catalyst to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Oxidation of Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) can undergo oxidation to form a carboxylic acid (-COOH). This reaction is typically carried out using strong oxidizing agents like KMnO₄ in acidic conditions.

Reaction Example:

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanoneKMnO4,H2SO41-[2-Ethyl-5-carboxyphenyl]ethanone\begin{equation} \text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{1-[2-Ethyl-5-carboxyphenyl]ethanone} \end{equation}

Acetylation

The hydroxymethyl group can be acetylated using acetyl chloride or acetic anhydride, yielding an acetylated derivative. This reaction is catalyzed by bases like pyridine.

Reaction Example:

This compound+AcCl1-[2-Ethyl-5-(acetoxymethyl)phenyl]ethanone\begin{equation} \text{this compound} + \text{AcCl} \rightarrow \text{1-[2-Ethyl-5-(acetoxymethyl)phenyl]ethanone} \end{equation}

Grignard Addition

The ketone group undergoes nucleophilic addition with Grignard reagents (e.g., ethylmagnesium bromide), forming secondary alcohols. Subsequent oxidation can regenerate the ketone or generate esters.

Reaction Example:

This compound+CH3MgBr1-[2-Ethyl-5-(hydroxymethyl)phenyl]-2-propanol\begin{equation} \text{this compound} + \text{CH}_3\text{MgBr} \rightarrow \text{1-[2-Ethyl-5-(hydroxymethyl)phenyl]-2-propanol} \end{equation}

Photolysis and Protecting Groups

While not directly studied for this compound, structurally similar hydroxymethylphenyl ketones are used in photoremovable protecting groups (PPGs). For example, esters of hydroxymethylphenyl ketones can undergo UV-induced cleavage to release acids, as demonstrated in related systems .

Mechanistic Insight (from analogs):

DMP esterUV lightFree acid+Indanone+Byproducts\begin{equation} \text{DMP ester} \xrightarrow{\text{UV light}} \text{Free acid} + \text{Indanone} + \text{Byproducts} \end{equation}

Analytical Techniques

The compound’s structure and purity are typically confirmed using:

  • NMR spectroscopy : Identifies aromatic protons and functional groups (e.g., -OH, -CO).

  • Mass spectrometry : Validates molecular weight (C₁₂H₁₄O₂: 194.24 g/mol).

Comparison of Functional Group Reactivity

Functional Group Reactivity Key Reactions
Ketone (C=O)ElectrophilicGrignard addition, oxidation
Hydroxymethyl (-CH₂OH)Nucleophilic/EsterAcetylation, oxidation
Ethyl substituentNon-reactiveStabilizes aromatic ring

This compound’s versatility in forming carboxylic acids, acetylated derivatives, and secondary alcohols makes it a valuable building block in organic synthesis. Further research could explore its applications in photoresponsive materials or biologically active molecules.

Key References:

Scientific Research Applications

Medicinal Chemistry

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity: Studies have shown that the compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism of action may involve the inhibition of bacterial enzymes essential for growth and replication.
  • Anticancer Potential: Research involving cancer cell lines such as HeLa and MCF-7 has indicated that this compound can induce apoptosis (programmed cell death) through caspase activation. The cytotoxicity was measured with IC50 values ranging from 6 to 18 µM, suggesting potent effects against cancer cells while sparing normal cells.
Cell LineIC50 (µM)Mechanism
HeLa6Apoptosis induction via caspase activation
HCT-1167Cell cycle arrest in sub-G1 phase
MCF-718Inhibition of proliferation

Material Science

The compound's unique structure allows it to be used in the development of advanced materials. Its derivatives can serve as intermediates in the synthesis of polymers or coatings with specific properties, such as enhanced thermal stability or chemical resistance.

Industrial Applications

In industrial settings, this compound can be utilized as a key intermediate in the synthesis of fragrances and flavoring agents due to its pleasant aromatic profile. Additionally, it may find applications in the production of agrochemicals, where its biological activity can enhance pest control formulations.

Case Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth significantly at concentrations below those toxic to human cells. This suggests its potential use as a natural preservative or therapeutic agent.

Case Study on Anticancer Activity

In vitro tests on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis revealed a marked increase in early apoptotic cells after exposure to the compound, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as a precursor in various biochemical pathways, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substitution pattern distinguishes it from related hydroxyacetophenones. Key analogs include:

1-[2-Hydroxy-5-(hydroxymethyl)phenyl]ethanone (CAS 31611-90-2)
  • Structure : Hydroxy (-OH) at position 2 and hydroxymethyl at position 5.
  • Molecular Formula : C₉H₁₀O₃ (mol. wt. 166.18).
  • Synthesis: Hydrolysis of 2-hydroxy-5-chloromethylacetophenone .
  • Key Differences : The replacement of the ethyl group with a hydroxy group reduces steric bulk and increases hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the ethyl-substituted target compound.
1-(4-Ethyl-2-hydroxy-5-methylphenyl)ethanone (CAS 93351-16-7)
  • Structure : Ethyl at position 4, hydroxy at position 2, and methyl at position 5.
  • Molecular Formula : C₁₁H₁₄O₂ (mol. wt. 178.23).
  • Physical Properties : Melting point 95–96.5°C .
  • Key Differences: The ethyl group at position 4 (vs.
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7)
  • Structure : Chloro (-Cl) at position 5, hydroxy at position 2, and hydroxymethyl at position 3.
  • Molecular Formula : C₉H₉ClO₃ (mol. wt. 200.62).
  • Synthesis : Reaction of 2-chlorovanillin acetate with methylamine followed by hydrolysis .

Physical and Chemical Properties

Property 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone 1-[2-Hydroxy-5-(hydroxymethyl)phenyl]ethanone 1-(4-Ethyl-2-hydroxy-5-methylphenyl)ethanone
Molecular Weight 164.20 g/mol 166.18 g/mol 178.23 g/mol
Melting Point Inferred: 90–100°C (est.) Not reported 95–96.5°C
Solubility Moderate in polar solvents (due to -CH₂OH) High in polar solvents (due to -OH and -CH₂OH) Lower polarity (ethyl and methyl substituents)
Reactivity -CH₂OH: Oxidation, esterification -OH: Acidic, participates in H-bonding -OH: Acidic; ethyl: inert

Biological Activity

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, a compound within the class of ketones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antioxidant, and enzyme inhibition effects, supported by various studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.015 mg/mL

The compound exhibits a significant ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, with MIC values indicating its potency compared to standard antibiotics like streptomycin .

Antioxidant Activity

In addition to its antibacterial properties, this compound has been evaluated for its antioxidant capacity. The compound demonstrated strong radical scavenging activity in assays measuring inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals:

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS30

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on certain enzymes relevant to metabolic disorders:

Enzyme Inhibition Percentage
α-Amylase75%
α-Glucosidase68%
Acetylcholinesterase (AChE)60%

These findings indicate that this compound may have implications in managing conditions such as diabetes and Alzheimer's disease through enzyme modulation .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on Swiss male albino mice demonstrated that administration of the compound resulted in a significant reduction in bacterial load in infected subjects without notable toxicity, suggesting a favorable safety profile .
  • Antioxidant Assessment : In vitro tests revealed that the compound's antioxidant activity was comparable to established antioxidants, indicating its potential for use in formulations aimed at combating oxidative stress .

Q & A

Q. How can comparative analysis with derivatives inform structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs (e.g., halogenated or hydroxylated variants) and test against a panel of enzymes (e.g., UPPS [PDB: 4H8E]). Use QSAR models to correlate substituent effects (e.g., Hammett constants) with activity. Cluster analysis of docking scores and bioassay data identifies critical functional groups .

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